1,2-二亚油酰甘油

描述

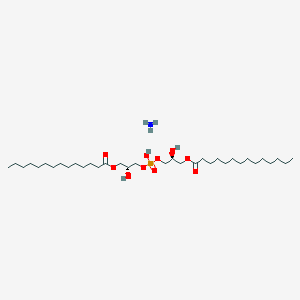

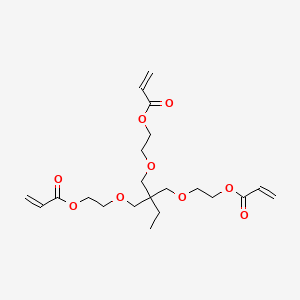

1,2-Dilinoleoylglycerol (DLL) is a unique glycerolipid . It is a colorless to pale yellow oily liquid . It is a metabolite found in species like Mus musculus (mouse) and Nippostrongylus brasiliensis .

Synthesis Analysis

1,2-Dilinoleoylglycerol is synthesized by the esterification reaction of linoleic acid with glycerol . This reaction typically occurs under the influence of a catalyst at appropriate temperature and pressure .

Molecular Structure Analysis

The molecular formula of 1,2-Dilinoleoylglycerol is C39H68O5 . It contains a total of 111 bonds, including 43 non-H bonds, 6 multiple bonds, 34 rotatable bonds, 6 double bonds, 2 aliphatic esters, 1 hydroxyl group, and 1 primary alcohol .

Chemical Reactions Analysis

1,2-Dilinoleoylglycerol is a dilinoleoylglycerol . However, the specific chemical reactions involving 1,2-Dilinoleoylglycerol are not explicitly mentioned in the search results.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Dilinoleoylglycerol include a molecular weight of 616.95 , and it is insoluble in water but soluble in organic solvents .

科学研究应用

与磷脂双层的相互作用

1,2-二亚油酰甘油 (1,2-DLG) 已被研究其与磷脂双层的相互作用。涉及 1,2-二月桂酰-sn-甘油(一种类似化合物)的研究表明,它与蛋磷脂酰胆碱形成双层,而没有六边形相分离。这种相互作用对于理解二酰基甘油在生物膜中的行为至关重要,这对各种生物医学应用具有影响 (Hamilton 等人,1991)。

多不饱和二酰基甘油的合成

复杂的多不饱和二酰基甘油的合成,包括 1,2-二亚油酰-sn-甘油,一直是研究的主题。这项研究对于生产具有高纯度光学活性二酰基甘油至关重要,这在材料科学和药理学等各个科学领域都很有价值 (Duralski 等人,1989)。

纯化方法

1,2-二亚油酰甘油的纯化对其在食品、医药和化学工业中的应用具有重要意义。朱等人 (2017) 的一项研究设计了一种两步溶剂结晶法来纯化 1,2-DAG,与以前的方法相比,这种方法更简单、更有效,并且对于可扩展生产至关重要 (Zhu 等人,2017)。

在脂质氧化中的作用

亚油酸在三酰基甘油中的位置,例如 1,2-二亚油酰甘油,会影响其氧化稳定性。这项研究在食品科学和技术中具有重要意义,因为它会影响含有这些脂质的食品的保质期和质量 (Neff & El-Agaimy,1996)。

与核酸的相互作用

1,2-二亚油酰-sn-甘油-3-磷脂酰腺苷核脂表面复合物与阳离子聚(酰胺胺)树状聚合物一起已被用于选择性结合 DNA,包括寡核苷酸。这种分子识别在基于核酸的生物医学和生物分析设备以及药物输送系统中具有潜在应用 (Arteta 等人,2014)。

安全和危害

未来方向

While the specific future directions for 1,2-Dilinoleoylglycerol are not explicitly mentioned in the search results, it is available for purchase for research purposes . Its potential applications in various fields, including the food industry and pharmaceutical formulations, suggest that it may have a promising future .

作用机制

Target of Action

1,2-Dilinoleoylglycerol, also known as Glyceryl Dilinoleate, is a type of diacylglycerol (DAG) that is composed of two linoleic acid chains esterified to a glycerol backbone at the 1 and 2 positions . It is an immunostimulant , indicating that it plays a role in modulating the immune response.

Biochemical Pathways

1,2-Dilinoleoylglycerol is a specific type of diacylglycerol (DAG), which is an important intermediate in lipid metabolism . DAGs are involved in various biological processes, including the activation of protein kinase C, which plays a role in several signaling pathways.

Result of Action

The molecular and cellular effects of 1,2-Dilinoleoylglycerol’s action are likely to be diverse, given its role as an immunostimulant and its involvement in various biological processes as a type of diacylglycerol.

生化分析

Cellular Effects

It is known that diacylglycerols, the class of compounds to which 1,2-Dilinoleoylglycerol belongs, play crucial roles in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a diacylglycerol, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

属性

| { "Design of the Synthesis Pathway": "The synthesis of 1,2-Dilinoleoylglycerol can be achieved through a two-step process involving the esterification of linoleic acid with glycerol followed by the hydrogenation of the resulting 1,2-Dilinoleoylglycerol diester.", "Starting Materials": [ "Linoleic acid", "Glycerol", "Methanol", "Sodium methoxide", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Step 1: Esterification of linoleic acid with glycerol", "a. In a round-bottom flask, add 10 g of linoleic acid and 5 g of glycerol.", "b. Add 20 mL of methanol and 0.5 g of sodium methoxide to the flask.", "c. Heat the mixture under reflux for 6 hours.", "d. Cool the mixture to room temperature and filter the precipitate.", "e. Wash the precipitate with cold methanol and dry it under vacuum to obtain the 1,2-Dilinoleoylglycerol diester.", "Step 2: Hydrogenation of 1,2-Dilinoleoylglycerol diester", "a. In a hydrogenation reactor, add 5 g of 1,2-Dilinoleoylglycerol diester and 50 mL of ethanol.", "b. Add 1 g of palladium on carbon catalyst to the reactor.", "c. Hydrogenate the mixture under 50 psi of hydrogen gas at 50°C for 6 hours.", "d. Filter the mixture to remove the catalyst and evaporate the solvent under vacuum to obtain the 1,2-Dilinoleoylglycerol product." ] } | |

CAS 编号 |

30606-27-0 |

分子式 |

C39H68O5 |

分子量 |

617.0 g/mol |

IUPAC 名称 |

(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3 |

InChI 键 |

MQGBAQLIFKSMEM-UHFFFAOYSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

规范 SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Glyceryl dilinoleate in pancreatic lipase research?

A1: Glyceryl dilinoleate, specifically the 1,2-Dilinoleoylglycerol isomer, serves as a substrate for pancreatic lipase. This enzyme breaks down fats in the digestive system. By measuring the activity of pancreatic lipase on 1,2-Dilinoleoylglycerol, researchers can assess pancreatic function. [, ]. A study used fluorescence detection of NADH produced from the breakdown of 1,2-Dilinoleoylglycerol to visualize and quantify different forms of pancreatic lipase after electrophoresis. [].

Q2: How is Glyceryl dilinoleate used to study Cholinephosphotransferase?

A2: Cholinephosphotransferase is an enzyme that plays a crucial role in synthesizing phosphatidylcholine, a major phospholipid in cell membranes. Studies have investigated the substrate specificity of cholinephosphotransferase from rabbit lung microsomes using various exogenous diacylglycerols, including 1,2-Dilinoleoylglycerol. []. These studies help researchers understand the enzyme's preferred substrates and its role in lipid metabolism.

Q3: What analytical methods are employed for the determination of Glyceryl dilinoleate in various matrices?

A4: Ultra-performance liquid chromatography coupled with an evaporative light scattering detector (UPLC-ELSD) is a proven method for quantifying Glyceryl dilinoleate in complex matrices like milk. []. This technique offers high sensitivity and accuracy for analyzing this compound. [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

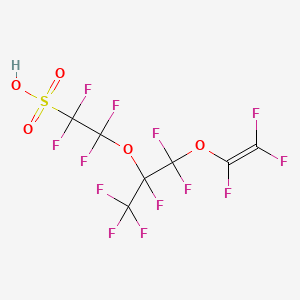

![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)

![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)